![molecular formula C7H12 B089641 2,4-Dimethyl-1,3-pentadiene CAS No. 1000-86-8](/img/structure/B89641.png)
2,4-Dimethyl-1,3-pentadiene
Overview
Description
2,4-Dimethyl-1,3-pentadiene is a hydrocarbon chain that has two double bonds . It is also known by other names such as 1,1,3-Trimethylbutadiene and 2,4-dimethylpenta-1,3-diene .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethyl-1,3-pentadiene is C7H12 . The structure can be represented as (CH3)2C=CHC(CH3)=CH2 .Physical And Chemical Properties Analysis
2,4-Dimethyl-1,3-pentadiene is a liquid at room temperature . It has a boiling point of 94 °C and a density of 0.744 g/mL at 25 °C . The refractive index n20/D is 1.441 .Scientific Research Applications
Chemical Research
“2,4-Dimethyl-1,3-pentadiene” is a chemical compound with the formula C7H12 . It is often used in chemical research due to its unique structure and properties . The compound has a molecular weight of 96.17 and is known by other names such as “1,1,3-Trimethylbutadiene” and "2,4-dimethylpenta-1,3-diene" .
Thermodynamics Research
The compound is also used in thermodynamics research . The Thermodynamics Research Center (TRC) provides data on the physical and chemical properties of “2,4-Dimethyl-1,3-pentadiene”, which is useful for various research applications .
Conformational Isomer Study
“2,4-Dimethyl-1,3-pentadiene” has been used to study the structure of its various conformational isomers . This research can help scientists understand the behavior of similar compounds and develop new materials with desired properties .
Vibrational Spectra Analysis
The compound is used in the analysis of vibrational spectra . By studying the vibrational spectra of “2,4-Dimethyl-1,3-pentadiene”, researchers can gain insights into the compound’s molecular structure and dynamics .
Industrial Applications
“2,4-Dimethyl-1,3-pentadiene” is used in various industrial applications due to its chemical properties . It is often used in the production of other chemicals .
Safety and Handling Research
Research into the safety and handling of “2,4-Dimethyl-1,3-pentadiene” is also important . This compound is highly flammable and can cause skin and eye irritation . Therefore, understanding how to handle it safely is crucial for its use in various applications .
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethyl-1,3-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are attracted to the electron-rich double bonds in the diene structure .
Mode of Action
The compound undergoes electrophilic addition reactions with electrophiles . This interaction results in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is influenced by resonance .
Biochemical Pathways
The electrophilic addition of 2,4-Dimethyl-1,3-pentadiene can lead to various products, affecting different biochemical pathways depending on the specific electrophile involved . .
Result of Action
The molecular and cellular effects of 2,4-Dimethyl-1,3-pentadiene’s action are largely dependent on the specific electrophile it reacts with . The compound has been used to study the structure of its various conformational isomers and their vibrational spectra .
Action Environment
Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability . For instance, the boiling point of 2,4-Dimethyl-1,3-pentadiene is 94 °C (lit.) , and its vapor pressure is 67 mmHg at 37.7 °C . These properties suggest that the compound’s stability and reactivity could be affected by changes in temperature and pressure.
properties
IUPAC Name |
2,4-dimethylpenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUNVGIWAFNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142854 | |
Record name | 2,4-Dimethylpenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1,3-pentadiene | |
CAS RN |
1000-86-8 | |
Record name | 2,4-Dimethyl-1,3-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylpenta-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Pentadiene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylpenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYLPENTA-1,3-DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CJ16Y4NXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4-dimethyl-1,3-pentadiene?
A1: 2,4-Dimethyl-1,3-pentadiene has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.
Q2: What spectroscopic data is available to characterize 2,4-dimethyl-1,3-pentadiene?
A2: Several spectroscopic techniques have been employed to characterize DMPD, including:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , ] Provides information about the structure and conformation of DMPD, including the presence of double bonds and methyl groups.
- FTIR (Fourier Transform Infrared) Spectroscopy: [, , , ] Useful for identifying functional groups and studying conformational equilibria in DMPD.
- UV-Vis (Ultraviolet-Visible) Spectroscopy: [] Can be used to study charge-transfer complexes formed between DMPD and other molecules, like C₇₀ fullerene. []
Q3: How does 2,4-dimethyl-1,3-pentadiene behave under various conditions?
A3: DMPD is a reactive diene susceptible to various reactions:
- Diels-Alder Reactions: Reacts with dienophiles like tetracyanoethylene and maleic anhydride. [, , , , ]
- Photooxygenation: Reacts with singlet oxygen in a solvent-dependent manner, leading to endoperoxide and allylic hydroperoxide products. []
- Polymerization: Can undergo carbocationic polymerization and copolymerization with monomers like isobutylene. [, ]
Q4: What are the catalytic applications of 2,4-dimethyl-1,3-pentadiene?
A4: DMPD is not typically used as a catalyst itself but is employed as a building block in the synthesis of catalysts:
- Ligand in Metal Complexes: Can act as a ligand in transition metal complexes, influencing the reactivity of the metal center. [, , , ]
- Cross-linked Polymer Coatings: Used in the preparation of cross-linked polymer-coated palladium nanocatalysts for hydrogenation reactions. []
Q5: How has computational chemistry been used to study 2,4-dimethyl-1,3-pentadiene?
A5: Computational methods provide insights into DMPD's properties:
- DFT (Density Functional Theory) Calculations: Used to study DMPD's conformational preferences, revealing a preference for twisted diene structures. [, ] These calculations also help predict copolymerization reactivity and analyze the stability of intermediates in photo-NOCAS reactions. [, ]
- Ab initio Calculations: Employed to investigate vibrational spectra, conformational isomerism, and thermodynamic properties of DMPD. [, , ]
Q6: How do structural modifications of 2,4-dimethyl-1,3-pentadiene influence its reactivity?
A6: Structural changes in DMPD affect its reactions:
- Methyl Substitution Pattern: Influences the preferred conformation of the diene, impacting its reactivity in Diels-Alder and polymerization reactions. [, , , ]
- Presence of Electron-Donating/Withdrawing Groups: Can alter the electron density within the diene system, affecting its reactivity with electrophiles or in radical reactions. []
Q7: What are the applications of 2,4-dimethyl-1,3-pentadiene in polymer synthesis?
A7: DMPD plays a crucial role in synthesizing degradable and functional polymers:
- Alternating Copolymers: Used to synthesize alternating copolymers with maleic anhydride, yielding materials suitable for thermosetting resins and subsequent degradation via ozonolysis. [, , , ] These copolymers find applications in coatings and as crosslinkers for other polymers like PVA and PVAc. [, ]
- Crosslinking Agent: Employed as a crosslinking agent for poly(vinyl alcohol) (PVA) and poly(vinyl acetate) (PVAc). []
Q8: What is the environmental fate of 2,4-dimethyl-1,3-pentadiene?
A8: While specific information about the environmental degradation of DMPD is limited in the provided research, we can infer potential pathways:
- Ozone Degradation: The presence of carbon-to-carbon double bonds in DMPD and its copolymers suggests susceptibility to ozone degradation, potentially leading to the formation of smaller, oxygenated molecules. [, , ] This property is valuable for controlled degradation and surface modification of polymer materials. [, , ]
Q9: What analytical methods are used to characterize and quantify 2,4-dimethyl-1,3-pentadiene?
A9: Various analytical techniques are employed:
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